molecular formula C5H5N2O4- B1235635 L-5-carboxylatomethylhydantoin(1-)

L-5-carboxylatomethylhydantoin(1-)

Cat. No. B1235635
M. Wt: 157.1 g/mol
InChI Key: DQQLZADYSWBCOX-REOHCLBHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-5-carboxylatomethylhydantoin(1-) is the conjugate base of L-5-carboxymethylhydantoin;  major species at pH 7.3. It is a conjugate base of a L-5-carboxymethylhydantoin.

Scientific Research Applications

Thermal and Spectral Studies of Hydantoin Complexes

Complexes of 5-(phenylazo)-2-thiohydantoin with various metals have been synthesized and characterized, revealing their potential in thermal stability and spectral properties. The studies on these complexes provide insights into their geometric structures and thermal degradation patterns, suggesting applications in fields where the stability and structural properties of such complexes are crucial (Kandil, El-hefnawy, & Baker, 2004).

Electrochemical Characterization of Hydantoin Derivatives

Phenytoin and its derivatives have been examined for their electrochemical properties. The sensitivity of gold electrodes to phenytoin concentration highlights the potential of these compounds in developing sensitive detection methods for various applications, including medical diagnostics (Trišović et al., 2015).

Synthesis and Characterization of Metal-Hydantoin Complexes

Metal complexes with 5-(pyridylmethylidene)-substituted 2-thiohydantoins have been synthesized and characterized, offering insights into their structural and electrochemical properties. These complexes show potential for adsorption on modified surfaces, suggesting their use in surface chemistry and sensor technologies (Beloglazkina et al., 2006).

Screening and Distribution of Hydantoinase and Carbamoylase

Research on bacteria with hydantoinase and carbamoylase has led to the identification of strains efficient in the production of optically pure amino acids from dl-5-substituted hydantoins. This highlights the biotechnological potential of these enzymes in the production of amino acids, a crucial component in various industrial applications (Mei et al., 2009).

Anti-Cancer Activity of Hydantoin Derivatives

5-(2-Phenyl-3'-indolal)-2-thiohydantoin has been evaluated for its anti-cancer properties against several cancer cell lines. Although more research is needed, the initial findings suggest the potential of hydantoin derivatives in developing novel anti-cancer therapies (Suzen & Buyukbingol, 2000).

properties

Product Name

L-5-carboxylatomethylhydantoin(1-)

Molecular Formula

C5H5N2O4-

Molecular Weight

157.1 g/mol

IUPAC Name

2-[(4S)-2,5-dioxoimidazolidin-4-yl]acetate

InChI

InChI=1S/C5H6N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h2H,1H2,(H,8,9)(H2,6,7,10,11)/p-1/t2-/m0/s1

InChI Key

DQQLZADYSWBCOX-REOHCLBHSA-M

Isomeric SMILES

C([C@H]1C(=O)NC(=O)N1)C(=O)[O-]

Canonical SMILES

C(C1C(=O)NC(=O)N1)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 2
Reactant of Route 2
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 3
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 4
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 5
L-5-carboxylatomethylhydantoin(1-)
Reactant of Route 6
L-5-carboxylatomethylhydantoin(1-)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.